molecular formula C16H16N2O B6241921 4-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one CAS No. 1892807-92-9

4-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one

Cat. No. B6241921
CAS RN: 1892807-92-9
M. Wt: 252.3
InChI Key:
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Description

4-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one, commonly referred to as 4-Methylquinoxaline-2-one (4-MQO), is a heterocyclic aromatic compound that is of great interest to the scientific community due to its diverse range of applications in various areas of research. 4-MQO is a highly stable compound that has been used in a variety of scientific applications, including synthesis, drug development, and analytical chemistry.

Mechanism of Action

The exact mechanism of action of 4-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one is not yet known. However, it is believed that 4-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one may act as a substrate for certain enzymes, such as cytochrome P450 and monoamine oxidase, which are involved in the metabolism of drugs and other compounds. Additionally, 4-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one may also act as an inhibitor of certain enzymes, such as cyclooxygenase, which is involved in the synthesis of prostaglandins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one have not been extensively studied. However, it has been shown to have antioxidant activity, which may be beneficial in the prevention of certain diseases. Additionally, 4-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one has been shown to have anticonvulsant and antihistamine activity, which may be beneficial in the treatment of certain conditions.

Advantages and Limitations for Lab Experiments

The use of 4-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one in laboratory experiments has several advantages. It is a highly stable compound that is easily synthesized in a short amount of time. Additionally, it is a relatively inexpensive compound that is widely available. However, there are some limitations to the use of 4-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one in laboratory experiments. It is a highly reactive compound that can react with other compounds in the reaction mixture, which can lead to undesired side reactions. Additionally, 4-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one is a relatively toxic compound and should be handled with caution.

Future Directions

The potential future directions of research involving 4-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one are numerous. Further research is needed to determine the exact mechanism of action of 4-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one and its potential therapeutic applications. Additionally, further research is needed to explore the potential uses of 4-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one in the synthesis of various compounds and materials. Additionally, further research is needed to explore the potential uses of 4-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one in analytical chemistry and drug development. Finally, further research is needed to explore the potential toxicity of 4-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one and its potential side effects.

Synthesis Methods

4-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one is synthesized in a two-step process. The first step involves the reaction of 4-methylphenylmethanol with acetic anhydride in the presence of a base, such as pyridine, to form 4-methylphenylacetate. The second step involves the cyclization of 4-methylphenylacetate with ammonium acetate in the presence of a base, such as sodium acetate, to form 4-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one. The reaction is completed in a few hours and yields a high yield of the desired product.

Scientific Research Applications

4-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one has a wide range of applications in the scientific community. It has been used in the synthesis of various compounds, including quinoxalines, quinolines, and quinazolines. It has also been used in the synthesis of various drugs, such as anticonvulsants, antihistamines, and antidepressants. 4-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one has also been used in analytical chemistry for the determination of trace amounts of various compounds. Additionally, 4-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one has been used in the synthesis of various polymers and materials.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one involves the condensation of 4-methylbenzylamine with cyclohexanone followed by cyclization to form the tetrahydroquinoxaline ring. The resulting intermediate is then oxidized to form the final product.", "Starting Materials": [ "4-methylbenzylamine", "cyclohexanone", "sodium hydroxide", "hydrogen peroxide", "acetic acid", "water" ], "Reaction": [ "Step 1: Dissolve 4-methylbenzylamine (1.0 equiv) in cyclohexanone (2.0 equiv) and add sodium hydroxide (2.0 equiv). Heat the mixture to reflux for 24 hours.", "Step 2: Cool the reaction mixture and acidify with acetic acid. Extract the product with dichloromethane and dry over magnesium sulfate.", "Step 3: Dissolve the resulting intermediate in acetic acid and add hydrogen peroxide (1.5 equiv). Heat the mixture to reflux for 4 hours.", "Step 4: Cool the reaction mixture and extract the product with dichloromethane. Dry over magnesium sulfate and evaporate the solvent to obtain the final product." ] }

CAS RN

1892807-92-9

Product Name

4-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one

Molecular Formula

C16H16N2O

Molecular Weight

252.3

Purity

95

Origin of Product

United States

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